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1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-(2,4,6-trimethylphenyl)piperazine
Overview
Description
1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-4-(2,4,6-trimethylphenyl)piperazine is a useful research compound. Its molecular formula is C20H24Cl2N2O3S and its molecular weight is 443.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4-mesitylpiperazine is 442.0884692 g/mol and the complexity rating of the compound is 609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
The mode of action of this compound involves a series of chemical reactions. The compound undergoes electrophilic aromatic substitution, a two-step mechanism. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound affects the biochemical pathways involving the electrophilic aromatic substitution of benzene derivatives. The compound’s interaction with its targets leads to changes in these pathways, resulting in the formation of new compounds .
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability, depending on their chemical structure and the physiological conditions of the body .
Result of Action
Similar compounds are known to have various effects on cellular processes, such as protein synthesis and enzyme activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4-mesitylpiperazine. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
Properties
IUPAC Name |
1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-4-(2,4,6-trimethylphenyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N2O3S/c1-13-11-14(2)19(15(3)12-13)23-7-9-24(10-8-23)28(25,26)17-6-5-16(21)18(22)20(17)27-4/h5-6,11-12H,7-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUJGUUCBMBBIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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